3-Methoxy-4-methylpyridine

Übersicht

Beschreibung

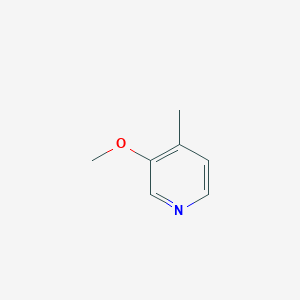

3-Methoxy-4-methylpyridine is a derivative of pyridine, characterized by the presence of a methoxy group at the third position and a methyl group at the fourth position on the pyridine ring. This compound is a colorless to light yellow liquid with a molecular formula of C7H9NO and a molecular weight of 123.15 g/mol. It is known for its distinctive odor, similar to that of fermented green tea .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-methylpyridine can be achieved through various methods. One common approach involves the methylation of 3-hydroxy-4-methylpyridine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be utilized to synthesize this compound from appropriate precursors .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methoxy-4-methylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyridine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted pyridine derivatives with nitro or halogen groups.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Organic Compounds

3-Methoxy-4-methylpyridine serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of heterocyclic compounds, which are crucial in medicinal chemistry for developing new pharmaceuticals. The compound's structure allows it to participate in nucleophilic substitution reactions, yielding diverse substituted pyridines and other derivatives.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Products |

|---|---|

| Nucleophilic Substitution | Substituted pyridines |

| Oxidation | Functionalized derivatives |

| Reduction | Alcohols and amines |

Biological Applications

Enzyme Probing

In biological research, this compound can act as a probe to study enzyme-catalyzed reactions involving aldehydes. Its aldehyde group is highly reactive, allowing it to participate in various enzyme-mediated transformations.

Pharmacological Potential

The compound has shown promise in medicinal chemistry for developing drugs with potential antimicrobial, anti-inflammatory, and anticancer properties. Its derivatives are under investigation for their pharmacological activities, indicating potential therapeutic applications.

Case Study: Antimicrobial Activity

A study highlighted that derivatives of this compound exhibited significant antimicrobial properties against various pathogens. This finding supports the exploration of this compound in drug development aimed at combating infections .

Medical Applications

Radiochemical Tracers

One notable application of a derivative, 3-[11C]methoxy-4-aminopyridine, is as a positron emission tomography (PET) tracer for imaging potassium channels in the central nervous system (CNS). This compound has been evaluated for its ability to detect demyelinated lesions in conditions like multiple sclerosis. The study demonstrated favorable imaging properties and rapid brain uptake, suggesting its utility in clinical diagnostics .

Table 2: Pharmacokinetic Properties of 3-[11C]methoxy-4-aminopyridine

| Property | Value |

|---|---|

| LogD (pH 7.4) | -0.76 |

| Brain Uptake | Rapid and heterogeneous |

| Metabolic Stability | 86.2% parent compound remaining after 60 min |

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals, dyes, and pigments. Its ability to act as a precursor for advanced materials enhances its value in industrial applications.

Wirkmechanismus

The mechanism of action of 3-Methoxy-4-methylpyridine involves its interaction with various molecular targets and pathways. As a pyridine derivative, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or biological interactions. The methoxy and methyl groups on the pyridine ring influence its electronic properties, affecting its reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

3-Methoxypyridine: Lacks the methyl group at the fourth position.

4-Methoxypyridine: Has the methoxy group at the fourth position instead of the third.

3-Methylpyridine: Lacks the methoxy group at the third position.

Uniqueness: 3-Methoxy-4-methylpyridine is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis and industrial applications .

Biologische Aktivität

3-Methoxy-4-methylpyridine, a pyridine derivative, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, including its antimicrobial, antiviral, and anticancer activities, supported by relevant case studies and research findings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Brycki et al. (2022) evaluated various pyridine compounds for their antimicrobial efficacy against several bacterial strains. The minimum inhibitory concentrations (MICs) of this compound were found to be comparable to established antibiotics such as Amikacin, demonstrating its potential as an effective antimicrobial agent against pathogens like E. coli and Staphylococcus aureus .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Antiviral Activity

The compound has also been investigated for its antiviral properties. A patent application highlighted that derivatives of pyridine, including this compound, can inhibit the activity of reverse transcriptase, an essential enzyme for the replication of retroviruses such as HIV . This suggests potential applications in antiviral drug development.

Anticancer Activity

In the realm of oncology, this compound has shown promise as an anticancer agent. A study published in the Journal of Medicinal Chemistry reported that certain pyridine derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancerous cells.

Case Study: Cancer Cell Line Testing

In vitro studies using various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The compound was particularly effective against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 25 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications to the pyridine ring or substituents can significantly alter its potency and selectivity. For instance, increasing the length of the alkyl chain on the nitrogen atom enhances antimicrobial activity .

Eigenschaften

IUPAC Name |

3-methoxy-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-3-4-8-5-7(6)9-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZQHJXNUHHEPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572488 | |

| Record name | 3-Methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142918-38-5 | |

| Record name | 3-Methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.